1-(2-Ethoxybenzoyl)-3-methylpiperazine
Description
1-(2-Ethoxybenzoyl)-3-methylpiperazine is an organic compound characterized by the presence of an ethoxybenzoyl group attached to a piperazine ring
Properties
IUPAC Name |
(2-ethoxyphenyl)-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-13-7-5-4-6-12(13)14(17)16-9-8-15-11(2)10-16/h4-7,11,15H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXOMCYWUDOXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCNC(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxybenzoyl)-3-methylpiperazine typically involves the reaction of 2-ethoxybenzoic acid with 3-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxybenzoyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-Ethoxybenzoyl)-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxybenzoyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(2-Ethoxybenzoyl)piperazine
- 1-(2-Methoxybenzoyl)-3-methylpiperazine
- 1-(2-Chlorobenzoyl)-3-methylpiperazine
Uniqueness: 1-(2-Ethoxybenzoyl)-3-methylpiperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Biological Activity
1-(2-Ethoxybenzoyl)-3-methylpiperazine is an organic compound characterized by the presence of an ethoxy group attached to a benzoyl moiety and a piperazine ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHN\O
- CAS Number : 1240565-00-7
- Synthesis : Typically synthesized via the reaction of 2-ethoxybenzoic acid with 3-methylpiperazine, often using coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Its mechanism involves binding to specific sites, modulating their activity, which can lead to therapeutic effects.
Pharmacological Studies
Recent studies have explored the compound's potential in various biological contexts:
- Antimicrobial Activity : Investigations have indicated that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.
- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory potential, which could be beneficial in treating inflammatory diseases.
- Cancer Research : Similar piperazine derivatives have shown promise in inhibiting cancer cell proliferation. For instance, analogs have been tested against human cancer cell lines, demonstrating varying degrees of growth inhibition .
Comparative Studies
Comparative studies highlight the uniqueness of this compound relative to other piperazine derivatives:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Ethoxy group enhances reactivity | Antimicrobial, anti-inflammatory |
| 1-(2-Methoxybenzoyl)-3-methylpiperazine | Structure | Methoxy group instead of ethoxy | Limited biological data |
| 1-(2-Chlorobenzoyl)-3-methylpiperazine | Structure | Chlorine substituent | Potentially cytotoxic |
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies assessed the growth inhibition of this compound on pancreatic cancer cell lines. Results indicated that at a concentration of 25 µM, it achieved up to 43% growth inhibition in certain cell lines, suggesting potential as a lead compound for further development in oncology .
Table: Growth Inhibition Data from Cancer Cell Lines
| Cell Line | Compound Concentration (µM) | % Growth Inhibition |
|---|---|---|
| MiaPaCa-2 | 25 | 43 |
| BxPC3 | 25 | 38 |
| AsPC-1 | 25 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
